2-(Azidomethyl)-5-(naphthalen-1-yl)oxazole
Overview
Description
2-(Azidomethyl)-5-(naphthalen-1-yl)oxazole is a useful research compound. Its molecular formula is C14H10N4O and its molecular weight is 250.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Click Chemistry and Anticancer Screening : A series of compounds were synthesized using copper(I)-catalyzed 1,3-dipolar cycloaddition reaction, a method under the umbrella of click chemistry. Some of these synthesized molecules exhibited potent inhibitory activities against various cancer cell lines, demonstrating the relevance of this compound in the development of anticancer drugs. The structural compatibility of these compounds was studied using HMBC and APT type of NMR techniques (Dhuda et al., 2021).
Heterocyclic Compound Synthesis : The compound has been utilized in the synthesis of novel naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic systems, demonstrating its utility in the creation of diverse molecular structures with potential applications in medicine and agriculture (Osyanin et al., 2012).
Coordination Chemistry : The compound has been explored in the context of coordination chemistry, particularly focusing on the transition metal coordination chemistry of oxazoline ligands. This study surveyed data describing structural characterization in both solid state and solution, providing insights into the design and synthesis of azulene-based π-functional materials (Gómez et al., 1999).
Biological and Pharmacological Applications
Antimicrobial, Anticancer, and DNA Binding Studies : The compound has been investigated for its applications in medicinal chemistry, including its use in the synthesis of Schiff bases, and their metal chelates, which have shown potent antimicrobial, antioxidant, and antitumor activities. The interaction between these metal complexes and DNA has been studied, indicating their potential in drug design and as therapeutic agents (Gaber et al., 2018).
Cancer Cell Cycle Alterations and Cytotoxicity : The compound has been part of the synthesis of novel aminonaphthoquinone-1,2,3-triazole hybrids, which were assessed for their anticancer activity against various cancer cell lines. Flow cytometric analysis revealed that these compounds can arrest the cell cycle at specific phases, indicating their potential use in cancer treatment (Gholampour et al., 2019).
Anticonvulsant and Antimicrobial Activities : The compound has also been studied for its anticonvulsant and antimicrobial activities. Oxime and oxime ether derivatives of the compound were prepared and evaluated for their potential as anticonvulsant compounds, showing significant activity in both paradigms (Karakurt et al., 2001).
Material Science and Photophysical Properties
Fluorescence and Photophysical Properties : The compound has been synthesized and its photophysical behavior studied using UV-visible and fluorescence spectroscopy. It shows significant sensitivity to the micro-environment and exhibits unique fluorescence properties, making it a potential candidate for applications in material sciences and photophysics (Phatangare et al., 2013).
Polymer Synthesis and Characterization : The compound has been used in the design and synthesis of novel monomers and polymers through methods like RAFT polymerization. These polymers have been further coordinated with rare earth ions to prepare complexes, which were characterized by various techniques, indicating the compound's relevance in the development of new materials with potential applications in areas such as fluorescence and material engineering (Jin et al., 2008).
Properties
IUPAC Name |
2-(azidomethyl)-5-naphthalen-1-yl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c15-18-17-9-14-16-8-13(19-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIYXKYCXNAIFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CN=C(O3)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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